
3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in multiple fields, such as chemistry, biology, medicine, and industry. The molecule's structure features a quinazoline backbone, oxadiazole ring, and isopropyl and m-tolyl functional groups, which contribute to its unique properties.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Formation of the Quinazoline Core: : This step involves the cyclization of an appropriate precursor, such as anthranilic acid, with a suitable nitrile under dehydrating conditions. The process often requires acidic catalysts and high temperatures.
Incorporation of the Oxadiazole Ring: : The quinazoline intermediate can be reacted with amidoximes to introduce the 1,2,4-oxadiazole moiety. This reaction may proceed under acidic or basic conditions, often in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
Attachment of the Isopropyl and m-Tolyl Groups: : Introduction of the isopropyl and m-tolyl substituents can be achieved through alkylation reactions. These steps may utilize suitable alkyl halides and strong bases like sodium hydride (NaH) in non-polar solvents.
Industrial Production Methods
Industrial-scale production may follow similar synthetic routes but is optimized for cost-effectiveness, scalability, and safety. The process may employ continuous flow reactors, advanced catalysts, and optimized solvent systems to enhance yield and minimize environmental impact.
Types of Reactions
Oxidation: : The compound can undergo oxidation at the isopropyl or m-tolyl groups to form corresponding alcohols or aldehydes.
Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophiles like sodium azide (NaN3) or amines under basic conditions.
Major Products Formed
Oxidation: : Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: : Amines or reduced oxadiazole derivatives.
Substitution: : Varied products depending on the nucleophile used.
Scientific Research Applications
3-Isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has garnered interest in various scientific disciplines:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Potential use as a probe to study biological pathways due to its unique functional groups.
Medicine: : Investigated for potential pharmaceutical applications, such as anti-inflammatory or anticancer agents.
Industry: : Applied in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The precise pathways depend on the functional groups' interactions with biological macromolecules.
Comparison with Similar Compounds
Similar compounds with a quinazoline backbone or oxadiazole ring include:
3-Isopropyl-1-methylquinazoline-2,4(1H,3H)-dione: : Lacks the oxadiazole moiety, resulting in different reactivity and applications.
1-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Lacks the isopropyl group, affecting its physical and chemical properties.
3-Isopropylquinazoline-2,4(1H,3H)-dione:
Its uniqueness lies in the combination of the quinazoline backbone, oxadiazole ring, and isopropyl and m-tolyl groups, which confer specific physicochemical properties and reactivity patterns.
This is just the tip of the iceberg. The more you delve into the compound, the more fascinating it becomes!
Properties
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13(2)25-20(26)16-9-4-5-10-17(16)24(21(25)27)12-18-22-19(23-28-18)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHUPPIHPHVDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
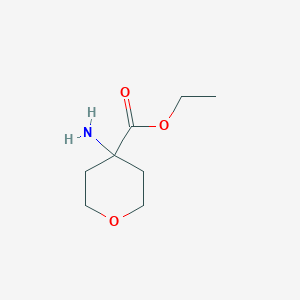
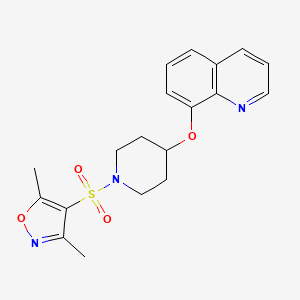
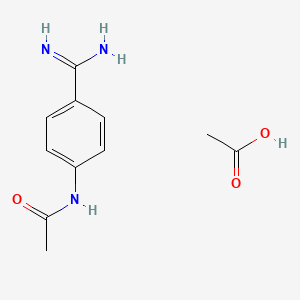
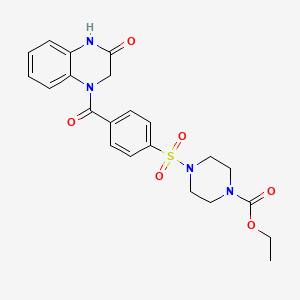
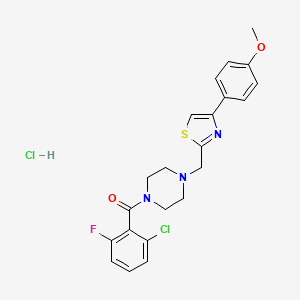
![2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)
![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)
![2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2504005.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2504012.png)
![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)
![1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2504016.png)
